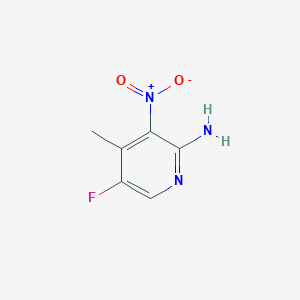

5-Fluoro-4-methyl-3-nitropyridin-2-amine

Descripción

Propiedades

IUPAC Name |

5-fluoro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDERXAUBXSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652042 | |

| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917918-86-6 | |

| Record name | 5-Fluoro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-3-nitropyridin-2-amine typically involves the nitration of 5-fluoro-4-methylpyridin-2-amine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, which allows for better control of reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-4-methyl-3-nitropyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents like tin chloride or iron powder in acidic conditions.

Substitution: Reactions with halogens or other electrophiles under suitable conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or hydroxylamines.

Substitution: Generation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

5-Fluoro-4-methyl-3-nitropyridin-2-amine serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to undergo various reactions:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles.

- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

- Oxidation Reactions : Can be oxidized to form different nitrogen oxidation states.

These reactions are crucial for developing new compounds with potential biological activities.

Biology

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer properties . Studies have shown that similar compounds can inhibit the growth of various pathogens and cancer cells through mechanisms involving:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes.

- Disruption of Cellular Membranes : Some derivatives can disrupt membrane integrity, leading to cell death.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate . Its derivatives are being investigated for their efficacy against diseases such as cancer and bacterial infections. For instance, compounds synthesized from this precursor have been tested in vitro for their cytotoxic effects on cancer cell lines.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various nitropyridine derivatives, including those derived from this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with some derivatives exhibiting IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) examined the antimicrobial activity of several pyridine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives of this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics.

Mecanismo De Acción

The mechanism by which 5-Fluoro-4-methyl-3-nitropyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom enhances the compound's stability and reactivity, making it effective in various chemical and biological processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 5-fluoro-4-methyl-3-nitropyridin-2-amine can be contextualized against analogous pyridine derivatives. Below is a comparative analysis based on substituent patterns, synthetic accessibility, and applications.

Structural Analogues and Key Properties

*Similarity scores (0–1) are based on structural alignment algorithms (e.g., Tanimoto index). †Calculated relative to this compound using and .

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect enhances electrophilic substitution at adjacent positions compared to chlorine, making 5-fluoro derivatives more reactive in coupling reactions .

- Methyl vs.

- Nitro Group Position : Shifting the nitro group from the 3- to 5-position (as in 4-fluoro-5-nitropyridin-2-amine) alters electronic density, affecting binding to biological targets like enzymes .

Pharmacological Relevance

While direct data for this compound are sparse, its structural analogs demonstrate diverse activities:

- Anticancer Potential: 5-Fluoro-3-nitropyridin-2-amine derivatives inhibit tyrosine kinases, suggesting utility in oncology .

- Antimicrobial Activity: Nitropyridine amines with electron-withdrawing groups (e.g., NO₂, F) exhibit enhanced efficacy against Gram-positive bacteria .

Actividad Biológica

5-Fluoro-4-methyl-3-nitropyridin-2-amine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with specific substituents: a fluorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 3rd position. This arrangement not only influences its chemical properties but also its biological activity. Research has indicated that compounds with similar structures exhibit various therapeutic potentials, particularly in cancer treatment and as radioligands in neuroimaging.

The molecular formula of this compound is CHFNO. The presence of the fluorine substituent enhances lipophilicity, which may improve bioavailability compared to compounds with heavier halogens such as bromine or chlorine. The compound's structure is summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 173.13 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Similar compounds have shown potential to inhibit specific enzymes or receptors, leading to apoptosis or cell cycle arrest in cancer cells. For instance, studies have demonstrated that this compound can effectively bind to targets associated with cancer proliferation .

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of related pyridine derivatives on several human tumor cell lines. Notably, compounds with structural similarities to this compound displayed selective growth inhibition against certain cancer types, such as renal and breast cancers . The following table summarizes findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| UO31 (Renal) | 10 | High selectivity observed | |

| MCF-7 (Breast) | 15 | Moderate growth inhibition | |

| MDA-MB-468 | 20 | Selective activity noted |

- Neuroimaging Applications : Recent advancements in PET imaging have highlighted the potential of related compounds as radioligands for studying potassium channels in the brain. The compound [18F]5Me3F4AP, a derivative of this compound, demonstrated effective blood-brain barrier penetration and favorable kinetics for imaging applications . This suggests that similar structures could be harnessed for diagnostic purposes in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it to structurally related compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | CHBrNO | Contains bromine; studied for similar biological effects |

| 5-Chloro-4-methyl-3-nitropyridin-2-amine | CHClNO | Chlorine substituent; used in parallel studies |

| 5-Fluoro-2-amino-pyridine | CHFN | Lacks methyl and nitro groups; simpler structure |

These comparisons reveal that while structural modifications can influence biological activity, the core pyridine framework remains critical for maintaining therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Fluoro-4-methyl-3-nitropyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : Begin with a fluorinated pyridine precursor (e.g., 4-methylpyridin-2-amine) and introduce the nitro group via nitration under controlled conditions. Optimize regioselectivity by adjusting reaction temperature (typically 0–5°C for nitration) and using mixed acids (HNO₃/H₂SO₄). Monitor purity via HPLC and confirm substituent positions via NMR (¹H/¹³C) and IR spectroscopy. For fluorinated intermediates, ensure anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodology : Combine X-ray crystallography (XRD) for definitive solid-state structure determination (as demonstrated for 4-methyl-3-nitropyridin-2-amine in ) with solution-phase techniques like NMR (¹⁹F NMR for fluorine environment) and high-resolution mass spectrometry (HRMS). IR spectroscopy can validate nitro (∼1520 cm⁻¹) and amine (∼3400 cm⁻¹) groups .

Q. What safety protocols are critical when handling nitro and fluorine substituents in this compound?

- Methodology : Use explosion-proof equipment for nitro group handling, as nitroaromatics are shock-sensitive. Fluorinated compounds may release toxic HF upon decomposition; employ fume hoods, fluoropolymer-coated glassware, and PPE (gloves, goggles). Store under inert atmosphere (N₂/Ar) and dispose of waste via neutralization (e.g., Ca(OH)₂ for nitro compounds) .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in reaction pathways for fluorinated pyridine derivatives?

- Methodology : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, calculate Fukui indices to predict electrophilic/nucleophilic sites influenced by the electron-withdrawing nitro and fluorine groups. Validate with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic trends. ICReDD’s integrated computational-experimental workflows ( ) can streamline this process .

Q. What strategies address contradictions between HPLC purity data and spectroscopic results?

- Methodology : Cross-validate using orthogonal techniques:

- HPLC : Ensure method specificity (e.g., C18 column, UV detection at λ = 254 nm).

- NMR : Use ¹⁹F NMR to detect fluorine-containing impurities.

- XRD : Confirm crystallinity and rule out polymorphic interference.

- TGA/DSC : Assess thermal stability and decomposition byproducts.

Q. How do electronic effects of fluorine and nitro groups influence cross-coupling reactivity in this compound?

- Methodology : Fluorine’s -I effect deactivates the pyridine ring, directing electrophilic substitution to specific positions (e.g., para to fluorine). The nitro group further enhances electrophilicity at adjacent carbons. Use Hammett constants (σₚ for -NO₂ ≈ 1.27) to predict reactivity in Suzuki-Miyaura couplings. Experimentally, compare yields with/without electron-donating groups (e.g., methyl) to isolate electronic contributions .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up fluorinated pyridine synthesis, and how can they be mitigated?

- Challenges : Fluorine’s high electronegativity complicates regioselectivity; nitro groups pose explosion risks at scale.

- Solutions :

- Use flow chemistry for safer nitration (controlled heat/mass transfer).

- Optimize fluorination via Balz-Schiemann reactions (thermal decomposition of diazonium tetrafluoroborates) .

Q. How can isotopic labeling (e.g., ¹⁵N) aid in studying the nitro group’s role in biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.